molecular formula C8H18ClNO B14166377 3-Heptanone, 4-amino-6-methyl-, hydrochloride CAS No. 4014-62-4

3-Heptanone, 4-amino-6-methyl-, hydrochloride

Cat. No.: B14166377
CAS No.: 4014-62-4
M. Wt: 179.69 g/mol
InChI Key: VHULXZLDDFFPJH-UHFFFAOYSA-N
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Description

3-Heptanone, 4-amino-6-methyl-, hydrochloride is an organic compound with the molecular formula C8H18ClNO. It is a derivative of heptanone, featuring an amino group and a methyl group on the heptanone backbone, and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 4-amino-6-methyl-, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-heptanone as the starting material.

    Amination: The introduction of the amino group at the 4th position is achieved through an amination reaction. This can be done using reagents such as ammonia or amines under specific conditions.

    Methylation: The methyl group is introduced at the 6th position through a methylation reaction, often using methyl iodide or dimethyl sulfate as methylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the amination and methylation reactions.

    Purification: The product is purified through crystallization or distillation to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Heptanone, 4-amino-6-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

3-Heptanone, 4-amino-6-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Heptanone, 4-amino-6-methyl-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Heptanone: A simpler ketone without the amino and methyl groups.

    4-Amino-3-heptanone: Similar structure but lacks the methyl group.

    6-Methyl-3-heptanone: Similar structure but lacks the amino group.

Uniqueness

3-Heptanone, 4-amino-6-methyl-, hydrochloride is unique due to the presence of both the amino and methyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

4014-62-4

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

4-amino-6-methylheptan-3-one;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-4-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H

InChI Key

VHULXZLDDFFPJH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)C)N.Cl

Origin of Product

United States

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